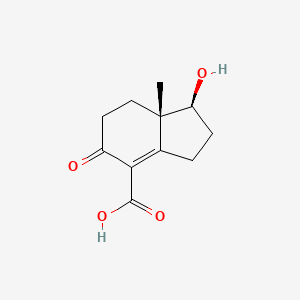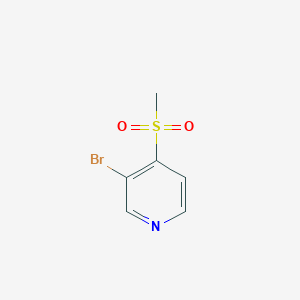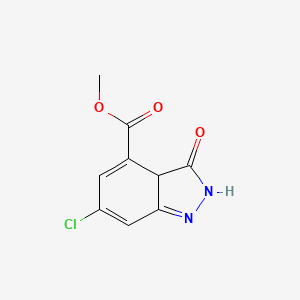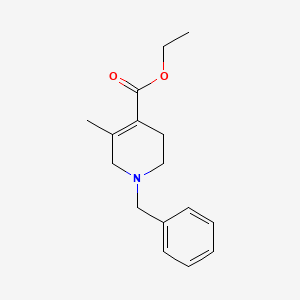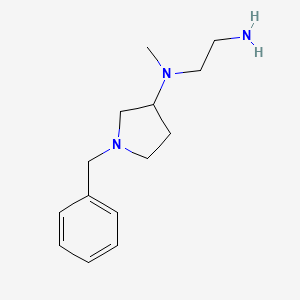![molecular formula C9H15N5O B15130737 1-Piperidin-4-yl-1H-[1,2,3]triazole-4-carboxylic acid methylamide](/img/structure/B15130737.png)
1-Piperidin-4-yl-1H-[1,2,3]triazole-4-carboxylic acid methylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a triazole ring, and a carboxamide group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride typically involves a multi-step process One common method starts with the preparation of the piperidine derivative, followed by the formation of the triazole ring through a cycloaddition reaction
Piperidine Derivative Preparation: The synthesis begins with the alkylation of piperidine using methyl iodide to form N-methylpiperidine.
Triazole Ring Formation: The N-methylpiperidine is then subjected to a cycloaddition reaction with an azide compound to form the 1,2,3-triazole ring.
Carboxamide Group Introduction: The triazole derivative is then reacted with an appropriate carboxylic acid derivative to introduce the carboxamide group.
Hydrochloride Salt Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Aplicaciones Científicas De Investigación
N-Methyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Methyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-1-(pyridin-4-yl)methanamine
- N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine
- N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine
Uniqueness
N-Methyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is unique due to its combination of a piperidine ring and a triazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C9H15N5O |
|---|---|
Peso molecular |
209.25 g/mol |
Nombre IUPAC |
N-methyl-1-piperidin-4-yltriazole-4-carboxamide |
InChI |
InChI=1S/C9H15N5O/c1-10-9(15)8-6-14(13-12-8)7-2-4-11-5-3-7/h6-7,11H,2-5H2,1H3,(H,10,15) |
Clave InChI |
BFZZVHUCNNOHCG-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CN(N=N1)C2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


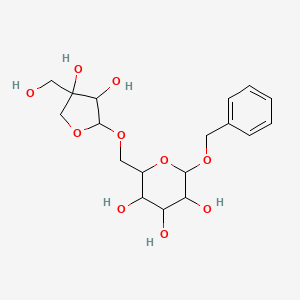
![[4-(dimethylamino)cyclohexyl] 4-methylbenzenesulfonate](/img/structure/B15130666.png)
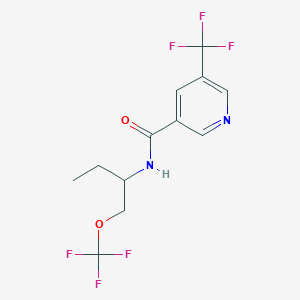

![Benzamide, 4-[(hydroxyamino)iminomethyl]-N-[3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl]-](/img/structure/B15130692.png)



![1-tert-butyl-3-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride](/img/structure/B15130715.png)
